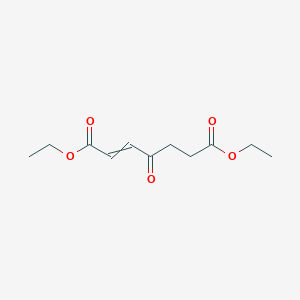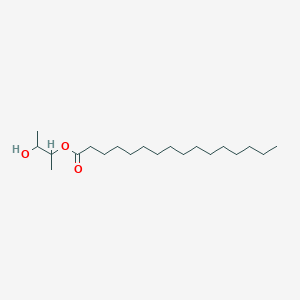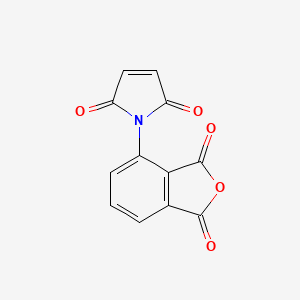
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Shares a similar benzofuran structure but differs in the functional groups attached.
4-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-2-formylbenzoic acid: Contains additional functional groups that impart different chemical properties.
Properties
CAS No. |
56896-77-6 |
|---|---|
Molecular Formula |
C12H5NO5 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-(1,3-dioxo-2-benzofuran-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H5NO5/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12(17)18-11(6)16/h1-5H |
InChI Key |
FSFBJMXYFTZIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C=CC3=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
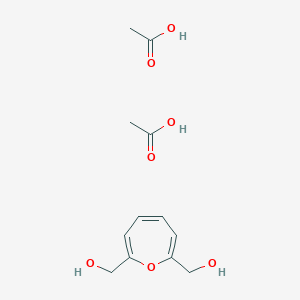

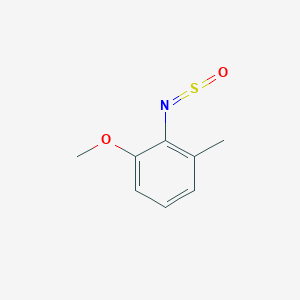
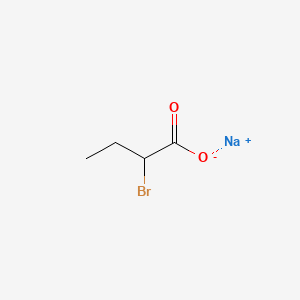
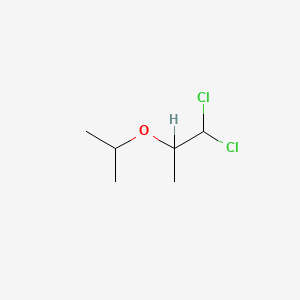
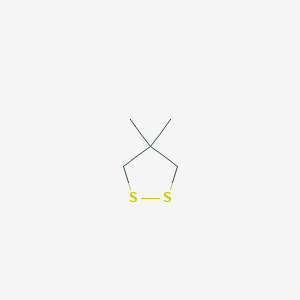
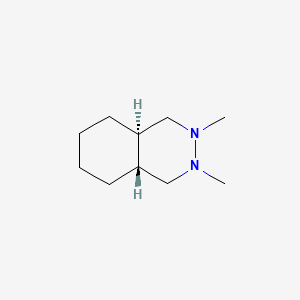
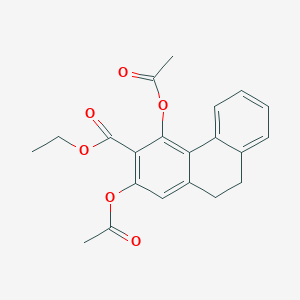
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
